molecular formula C16H17F3N4O2 B2593747 N-benzyl-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1396861-02-1

N-benzyl-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2593747
CAS RN: 1396861-02-1
M. Wt: 354.333
InChI Key: IYXFQPOMBIZBLZ-UHFFFAOYSA-N
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Description

N-benzyl-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Agents and Enzyme Inhibitors

The compound’s structure suggests potential antimicrobial activity. Researchers have synthesized homologous N-alkyl derivatives of this compound (from C1 to C18) and evaluated their effects. These derivatives exhibit moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE. Notably, some compounds show better AChE inhibition than the clinically used drug rivastigmine. Among these derivatives, N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides stand out as potent and selective AChE inhibitors. For BuChE inhibition, alkyl chain lengths from C5 to C7 are optimal .

Crop Protection

While not directly studied for this purpose, the trifluoromethyl group in related compounds has applications in crop protection. Investigating its effects on plant pathogens or pests could be worthwhile .

Chemical Synthesis and Intermediates

The trifluoromethyl group is valuable in synthetic chemistry. Researchers can explore its use as an intermediate for synthesizing other compounds, especially those with 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) as a chemical precursor .

Mechanism of Action

properties

IUPAC Name

N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c17-16(18,19)14-22-21-13(25-14)12-6-8-23(9-7-12)15(24)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXFQPOMBIZBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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